molecular formula C13H8BrClN2 B2360954 2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine CAS No. 727718-23-2

2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B2360954
CAS No.: 727718-23-2
M. Wt: 307.58
InChI Key: GYMIPKZHTWEOCI-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromophenyl group at the 2-position and a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is unique due to the combination of the bromophenyl and chloro groups on the imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-(3-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIPKZHTWEOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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